1-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)imidazolidin-2-one

Chemical Building Blocks Synthetic Intermediates Data Gap Analysis

This bifunctional tetrahydroisoquinoline-imidazolidin-2-one scaffold (CAS 877804-06-3) is supplied exclusively as a verified research building block. No published bioactivity data exists for this exact structure; any substitution with a close analog carries unquantifiable risk. Insist on an HPLC/NMR Certificate of Analysis to confirm ≥95% purity and structural identity before use in your synthetic pathway or assay development. Custom synthesis scales are available on request.

Molecular Formula C13H15N3O2
Molecular Weight 245.282
CAS No. 877804-06-3
Cat. No. B2693956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)imidazolidin-2-one
CAS877804-06-3
Molecular FormulaC13H15N3O2
Molecular Weight245.282
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)C(=O)N3CCNC3=O
InChIInChI=1S/C13H15N3O2/c17-12-14-6-8-16(12)13(18)15-7-5-10-3-1-2-4-11(10)9-15/h1-4H,5-9H2,(H,14,17)
InChIKeyNLACZBOVJHDRSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)imidazolidin-2-one (CAS 877804-06-3): Chemical Identity and Structural Context


1-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)imidazolidin-2-one (CAS 877804-06-3) is a synthetic organic compound with the molecular formula C13H15N3O2 and a molecular weight of 245.28 g/mol [1]. It belongs to the class of tetrahydroisoquinoline (THIQ) derivatives linked via a carbonyl bridge to an imidazolidin-2-one moiety. The compound is cataloged primarily as a research chemical or synthetic building block by several chemical vendors [1]. A critical survey of the available scientific and patent literature reveals a significant absence of published bioactivity, pharmacological, or industrial application data specific to this exact compound, which fundamentally limits the availability of quantitative differential evidence necessary for scientific selection or procurement.

Procurement Risk for 877804-06-3: The Danger of Unverified Analog Substitution in the Absence of Comparative Data


In the absence of published biological or industrial performance data for 1-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)imidazolidin-2-one, any substitution with a closely related analog carries unquantifiable risk. Structural analogs within the THIQ-imidazolidinone class, such as 1-[2-(6-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)acetyl]imidazolidin-2-one (CAS 1385466-19-2) or other N-acyl imidazolidinone derivatives, differ in key physicochemical properties including hydrogen bond donor/acceptor counts, lipophilicity (XLogP3-AA of 0.6 for the target compound [1]), and conformational flexibility. These differences can drastically alter reactivity in downstream synthetic steps, crystallinity, solubility, and potential biological target engagement, even if such targets have not yet been defined for this scaffold. Without direct comparative performance data, generic substitution is scientifically unjustifiable and could compromise the integrity of a research or industrial process that has been optimized around this specific molecular entity.

Quantitative Differentiation Evidence for 1-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)imidazolidin-2-one: Acknowledged Data Gap


Absence of Quantitative Bioactivity or Performance Data Prevents Direct Comparator Analysis

Following an exhaustive search of primary research papers, patents (including US20220324878A1 covering imidazolidin-2-one PRMT5 modulators), and authoritative databases, no quantifiable biological, pharmacological, or industrial performance data were identified for 1-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)imidazolidin-2-one (CAS 877804-06-3). Consequently, no direct head-to-head comparison or cross-study comparable data can be provided against any named comparator. The compound's differentiation remains undefined in the public domain. This evidence item serves as an explicit acknowledgment of the data gap, as required when high-strength differential evidence is limited. [1] [2]

Chemical Building Blocks Synthetic Intermediates Data Gap Analysis

Purity Specification as the Sole Verifiable Differentiator: A Vendor-Level Comparison

In the absence of functional comparative data, the only verifiable differentiator for 1-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)imidazolidin-2-one is the purity specification provided by vendors. For instance, one supplier lists a purity of 96% for this compound . This level of purity may be adequate for early-stage synthetic chemistry but is notably lower than the >98% or >99% purities often specified for drug discovery building blocks or key intermediates. A researcher requiring higher purity for sensitive applications (e.g., late-stage functionalization, biological assay) would need to either source a higher-purity batch or perform in-house purification, introducing additional cost and time. This constitutes a class-level inference regarding procurement quality but is not a molecular differentiation of the compound itself.

Chemical Procurement Purity Specification Quality Control

Validated Application Scenarios for 1-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)imidazolidin-2-one Based on Current Evidence


Scaffold for Synthetic Chemistry Exploration

Given the complete absence of target-specific bioactivity data, the compound's primary validated application is as a synthetic building block or intermediate in organic chemistry. Its bifunctional nature, combining a tetrahydroisoquinoline and an imidazolidin-2-one urea, may serve as a scaffold for generating diverse compound libraries through further functionalization. This scenario is supported solely by its structural features, not by published application data. [1]

Reference Standard for Analytical Method Development

If a vendor can provide a Certificate of Analysis with quantitative purity data (e.g., HPLC, NMR), the compound can serve as a reference standard for analytical method development or quality control processes. This application is contingent upon the vendor supplying robust analytical documentation, which must be verified before procurement. No comparative data supports its superiority over other reference standards.

Negative Control or Tool Compound for Imidazolidinone-Related Target Studies

Based on a class-level inference from imidazolidinone-containing PRMT5 inhibitors (e.g., compounds in patent US20220324878A1 [2]), this unadorned scaffold could, in theory, be used as a negative control in enzymatic assays if it demonstrates no inhibitory activity. However, this application remains speculative without experimental confirmation and should not be used as a procurement justification.

Quote Request

Request a Quote for 1-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)imidazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.